ethyl 4-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate
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Overview
Description
Ethyl 4-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate is a complex organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyridine moiety: This step often involves coupling reactions such as Suzuki-Miyaura coupling, where a boron reagent is used to introduce the pyridine ring.
Hydrazone formation: The hydrazone linkage is formed by reacting the pyridine-4-carboxaldehyde with hydrazine derivatives under mild conditions.
Esterification: The final step involves esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the hydrazone linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Ethyl 4-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 4-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage and aromatic rings allow it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]thiophene-2-yl]benzoate: Similar structure but with a thiophene ring instead of a furan ring.
Ethyl 4-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]benzene-2-yl]benzoate: Similar structure but with a benzene ring instead of a furan ring.
Uniqueness
Ethyl 4-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This can influence its reactivity and binding affinity in various applications.
Properties
IUPAC Name |
ethyl 4-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-2-26-20(25)16-5-3-14(4-6-16)18-8-7-17(27-18)13-22-23-19(24)15-9-11-21-12-10-15/h3-13H,2H2,1H3,(H,23,24)/b22-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STFGKURRUGCVKH-LPYMAVHISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=N/NC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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